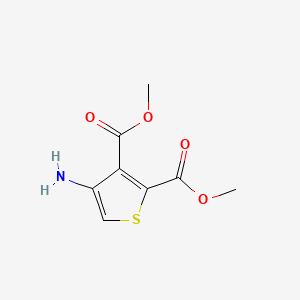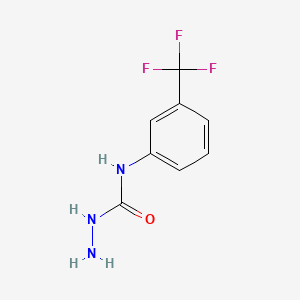
1,2,4-Tribromo-1,1,2-trifluorobutane
Overview
Description
1,2,4-Tribromo-1,1,2-trifluorobutane is a halogenated organic compound with the molecular formula C₄H₄Br₃F₃ and a molecular weight of 348.8 g/mol . It is characterized by the presence of three bromine atoms and three fluorine atoms attached to a butane backbone. This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4-Tribromo-1,1,2-trifluorobutane can be synthesized through the bromination of 1,1,2-trifluorobutane. The reaction typically involves the use of bromine (Br₂) as the brominating agent in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions. The use of continuous flow reactors and advanced purification techniques ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Tribromo-1,1,2-trifluorobutane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH⁻) or amines.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and ammonia (NH₃). The reactions are typically carried out in polar solvents such as water or alcohols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are used to promote elimination reactions.
Major Products Formed
Substitution Reactions: Products include hydroxylated or aminated derivatives of the original compound.
Reduction Reactions: Products include partially or fully dehalogenated compounds.
Elimination Reactions: Products include alkenes and other unsaturated hydrocarbons.
Scientific Research Applications
1,2,4-Tribromo-1,1,2-trifluorobutane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of halogenated compounds and their reactivity.
Biology: The compound is used in biochemical research to study the effects of halogenated organic compounds on biological systems.
Medicine: While not used therapeutically, it serves as a model compound in the study of drug metabolism and the development of halogenated pharmaceuticals.
Industry: It is used in the development of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,2,4-tribromo-1,1,2-trifluorobutane involves its interaction with various molecular targets. The bromine and fluorine atoms in the compound can form strong bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. The pathways involved include:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles, leading to the formation of new compounds.
Oxidative Stress: The compound can generate reactive oxygen species (ROS), leading to oxidative stress in biological systems.
Comparison with Similar Compounds
1,2,4-Tribromo-1,1,2-trifluorobutane can be compared with other halogenated butanes, such as:
This compound: Similar in structure but with different halogenation patterns.
1,1,2-Trifluoro-1,3-butadiene: A fluorinated butadiene with different reactivity and applications.
1-Bromo-4,4,4-trifluorobutane: A brominated butane with fewer bromine atoms and different chemical properties.
The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct reactivity and applications in various fields of research .
Properties
IUPAC Name |
1,2,4-tribromo-1,1,2-trifluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Br3F3/c5-2-1-3(6,8)4(7,9)10/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQSISPSGIETOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(C(F)(F)Br)(F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Br3F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380805 | |
| Record name | 1,2,4-tribromo-1,1,2-trifluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2022-80-2 | |
| Record name | 1,2,4-tribromo-1,1,2-trifluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-[5-(Trifluoromethyl)isoxazol-3-yl]thiophene-2-sulfonyl chloride](/img/structure/B1303334.png)




![N-[4-(Trifluoromethyl)phenyl]-4-fluorobenzamide](/img/structure/B1303345.png)

![5-[3-(Trifluoromethyl)phenyl]isoxazole](/img/structure/B1303349.png)

![2-[3-(Trifluoromethyl)benzenesulfonamido]propanoic acid](/img/structure/B1303355.png)
